6-Chloro-2-naphthoic acid
Overview
Description
6-Chloro-2-naphthoic acid is an organic compound with the molecular formula C11H7ClO2. It is a derivative of naphthalene, where a chlorine atom is substituted at the 6th position and a carboxylic acid group is present at the 2nd position. This compound is of interest due to its applications in various fields such as organic synthesis, pharmaceuticals, and material science.
Mechanism of Action
Biochemical Pathways
They can influence the degradation of other aromatic compounds, playing a role in environmental cleanup .
Pharmacokinetics
The compound is known to have high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.92 (iLOGP), indicating moderate lipophilicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Chloro-2-naphthoic acid. Factors such as pH, temperature, and the presence of other compounds can affect its solubility, stability, and interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chloro-2-naphthoic acid can be synthesized through several methods. One common approach involves the chlorination of 2-naphthoic acid. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 6th position .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-naphthoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be further oxidized to form more complex structures, often using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: Formation of 6-amino-2-naphthoic acid or 6-thio-2-naphthoic acid.
Reduction: Formation of 6-chloro-2-naphthyl alcohol.
Oxidation: Formation of this compound derivatives with additional functional groups.
Scientific Research Applications
6-Chloro-2-naphthoic acid has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1-naphthoic acid
- 2-Chloro-6-naphthol
- 6-Chloronaphthalene-2-sulfonic acid
Uniqueness
6-Chloro-2-naphthoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in targeted synthetic applications and specialized industrial processes .
Properties
IUPAC Name |
6-chloronaphthalene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRISHMVSUHENAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Cl)C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60534891 | |
Record name | 6-Chloronaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60534891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5042-97-7 | |
Record name | 6-Chloronaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60534891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-2-naphthoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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